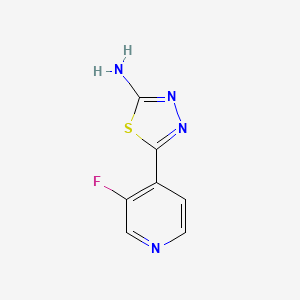

5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-amine

Description

5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both a fluoropyridine and a thiadiazole moiety

Properties

Molecular Formula |

C7H5FN4S |

|---|---|

Molecular Weight |

196.21 g/mol |

IUPAC Name |

5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C7H5FN4S/c8-5-3-10-2-1-4(5)6-11-12-7(9)13-6/h1-3H,(H2,9,12) |

InChI Key |

MFQLJTOBVRFWJS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1C2=NN=C(S2)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-amine typically involves the formation of the thiadiazole ring followed by the introduction of the fluoropyridine moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-fluoropyridine-4-carboxylic acid hydrazide with thiocarbonyl compounds can lead to the formation of the desired thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.

Industry: The compound can be used in the development of new materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes and receptors, while the thiadiazole ring can participate in various biochemical pathways. These interactions can lead to the modulation of biological activities, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluoropyridine derivatives and thiadiazole-containing compounds. Examples include 2-amino-5-fluoropyridine and 2-amino-1,3,4-thiadiazole .

Uniqueness

What sets 5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-amine apart is the combination of the fluoropyridine and thiadiazole moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural combination of a thiadiazole ring and a fluorinated pyridine moiety, which enhances its chemical reactivity and biological efficacy. The molecular formula of this compound is C₈H₇FN₄S, with a molecular weight of approximately 196.21 g/mol.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound is characterized by:

- Thiadiazole Ring : Known for various biological activities.

- Fluorinated Pyridine Moiety : Enhances interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Below are detailed findings from various studies:

Antimicrobial Activity

The compound has shown promising results against several bacterial strains. For instance:

- In vitro studies demonstrated that derivatives of this compound inhibited the growth of Salmonella typhi and E. coli, with zones of inhibition ranging from 15 to 19 mm at concentrations of 500 μg/disk .

Anticancer Properties

The anticancer potential of this compound has been investigated through various assays:

- Cell Line Studies : It has been shown to inhibit the proliferation of multiple cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

- Enzyme Inhibition : The fluoropyridine moiety can form hydrogen bonds and π-π interactions with active site residues in enzymes.

- Receptor Modulation : The thiadiazole ring may participate in biochemical pathways relevant to disease processes by coordinating with metal ions or forming covalent bonds with nucleophilic residues .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar structures:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Amino-5-fluoropyridine | Pyridine derivative | Lacks thiadiazole moiety; primarily studied for different biological activities |

| 2-Amino-1,3,4-thiadiazole | Thiadiazole derivative | Simpler structure without the pyridine component; used in various synthetic applications |

| 5-(pyridin-4-yl)-N-substituted-1,3,4-thiadiazol-2-amines | Thiadiazole derivative with varied substitutions | Offers diverse biological activities depending on substituent variations |

Case Studies

Several case studies have highlighted the efficacy of derivatives based on the thiadiazole scaffold:

- Dogan et al. (2018) : Investigated various substitutions at the amine group of thiadiazole derivatives for antimicrobial activity against different bacterial strains. The study found that certain derivatives exhibited significant activity against S. aureus and other pathogens .

- Anticancer Studies : Research has shown that modifications to the thiadiazole ring can enhance cytostatic properties against cancer cell lines, indicating the potential for developing new anticancer agents based on this scaffold .

Q & A

Q. What are the common synthetic routes for preparing 5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of 1,3,4-thiadiazoles typically involves cyclization of thiosemicarbazides with carboxylic acid derivatives. For example, 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine was synthesized by refluxing 4-pyridinecarboxylic acid with thiosemicarbazide in POCl₃ at 90°C for 3–6 hours, followed by pH adjustment and recrystallization . For fluorinated analogs like the target compound, substituting the carboxylic acid with 3-fluoropyridine-4-carboxylic acid and optimizing stoichiometric ratios (e.g., 1:2.5 molar ratio of acid to thiosemicarbazide) may improve yields. Solvent choice (e.g., ethanol or DMSO/water mixtures) and crystallization protocols are critical for purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray diffraction (XRD) : Resolves crystal packing and dihedral angles between the thiadiazole and fluoropyridine rings, which influence intermolecular interactions (e.g., N–H···N hydrogen bonds) .

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., amine protons at δ 6.5–7.5 ppm) and confirms substitution patterns. ¹⁹F NMR verifies fluoropyridinyl attachment .

- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 213) .

Advanced Research Questions

Q. How can computational methods address contradictions in observed vs. predicted biological activity for fluorinated thiadiazoles?

- Methodological Answer : Discrepancies may arise from structural variations (e.g., dihedral angles between rings altering binding affinity). Quantum mechanical calculations (DFT) can model electronic properties (e.g., dipole moments, HOMO-LUMO gaps) and predict reactivity. For example, ICReDD’s reaction path search algorithms integrate experimental data with computational models to optimize reaction conditions and predict bioactive conformers . Molecular docking against target proteins (e.g., fungal CYP51) can rationalize activity differences observed in analogs .

Q. What strategies mitigate regioselectivity challenges during fluoropyridinyl substitution on the thiadiazole core?

- Methodological Answer : Fluorine’s electron-withdrawing effect directs substitution to specific positions. To control regioselectivity:

- Use protecting groups (e.g., Boc for amines) during cyclization .

- Employ microwave-assisted synthesis to reduce side reactions and enhance C–S bond formation .

- Monitor reaction progress via TLC or in-situ IR to isolate intermediates .

Q. How do structural modifications (e.g., fluorination position) impact this compound’s bioactivity?

- Methodological Answer :

- 3-Fluoropyridinyl vs. 4-fluorophenyl : Fluorine at the pyridine’s 3-position enhances lipophilicity (logP) and membrane permeability, as seen in analogs with improved antifungal activity .

- Dihedral angle effects : Crystal structures show that smaller angles (e.g., 18.2° vs. 30.3°) between thiadiazole and fluoropyridine rings strengthen π-π stacking with biological targets .

- SAR studies : Compare IC₅₀ values of analogs in enzyme inhibition assays (e.g., acetylcholinesterase) to correlate substituent effects .

Q. What experimental designs validate the compound’s mechanism of action in antimicrobial studies?

- Methodological Answer :

- Time-kill assays : Assess bactericidal/fungicidal kinetics at varying concentrations (e.g., 2× to 8× MIC) .

- Resistance profiling : Serial passage experiments under sub-MIC conditions to evaluate mutation rates .

- Synergy testing : Combine with standard drugs (e.g., fluconazole) via checkerboard assays to calculate fractional inhibitory concentration indices (FICI) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported biological activities of structurally similar thiadiazoles?

- Methodological Answer :

- Control variables : Standardize assay conditions (e.g., pH, inoculum size) and cell lines (e.g., Candida albicans ATCC 90028) .

- Structural validation : Confirm batch-to-batch consistency via XRD and NMR to rule out polymorphic or impurity effects .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., solvent residues) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.